[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Overview
Description
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aniline, a methoxy group, and a naphthyridine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the carboxylate group. The chloro-substituted aniline is then coupled with the naphthyridine derivative under specific conditions to form the final product. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites, while the naphthyridine core provides structural stability. This compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Ethyl 2-methylbutyrate
- Vanillin acetate
Uniqueness
- The presence of both chloro and methoxy groups in the aniline moiety.
- The naphthyridine core which provides a unique structural framework.
- The combination of functional groups that allow for diverse chemical reactivity and potential applications.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5/c1-4-25-10-15(19(27)14-7-5-12(2)23-20(14)25)21(28)30-11-18(26)24-16-9-13(22)6-8-17(16)29-3/h5-10H,4,11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJDSQVTBKMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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